Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(2-fluoroethyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-2-15-9(14)7-3-4-8(13)12(11-7)6-5-10/h3-4H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDADYLXKSNUGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Ring Formation
Adapted from CN102924371A, hydrothermal conditions (100–180°C, 24–72 hours) facilitate the cyclization of halogenated precursors into dihydropyridine carboxylates. While this patent focuses on 6-oxo-1,6-dihydropyridine-3-carboxylic acid, substituting 2-chloro-5-trifluoromethylpyridine with a pyridazine precursor (e.g., 3-chloro-6-fluoropyridazine) could yield the target compound. Key advantages include high crystallinity, minimal thermal stress, and eco-friendly aqueous solvents.
Alkylation of Pyridazine Intermediates
Ambeed’s protocols for ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate demonstrate the efficacy of silver carbonate (Ag₂CO₃) in mediating alkylation. Replacing methyl iodide with 2-fluoroethyl bromide under similar conditions (50°C, 16 hours) may install the 2-fluoroethyl group. This method’s 75–94.7% yield in analogous systems suggests scalability, though fluorine’s electronegativity may necessitate prolonged reaction times.
Hydrothermal Synthesis and Crystallization
The CN102924371A method’s success in generating high-stability crystals stems from controlled nucleation in a sealed reactor. Applying this to pyridazine synthesis:
A proposed protocol involves reacting 3-fluoro-6-chloropyridazine-4-carboxylate with ethyl glycolate in water at 150°C for 48 hours. The fluorine atom’s inductive effect may accelerate nucleophilic substitution at position 1, forming the 2-fluoroethyl moiety.
Alkylation of Pyridazine Cores
Silver carbonate-mediated alkylation, as exemplified by Ambeed, offers a robust pathway:
- Substrate : Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.06 mmol)
- Alkylating Agent : 2-Fluoroethyl tosylate (1.59 mmol)
- Conditions : Ag₂CO₃, acetonitrile, 50°C, 16 hours
- Workup : Filtration, solvent evaporation, chromatography (DCM:MeOH)
This method’s 75% yield in methyl analogs suggests moderate efficiency for bulkier fluoroethyl groups. Side reactions, such as over-alkylation or ester hydrolysis, may require quenching with aqueous NaHCO₃.
Cyclization Techniques for Pyridazine Formation
Constructing the pyridazine ring de novo avoids functionalization challenges. A [4+2] cycloaddition between a 1,2-diaza-1,3-diene and a fluorinated enamine could yield the dihydropyridazine core. For example:
$$
\text{Diaza-diene} + \text{CH₂=CHF} \xrightarrow{\Delta} \text{Pyridazine intermediate}
$$
Subsequent esterification with ethyl chloroformate introduces the carboxylate group. However, this route’s regioselectivity remains unverified in the literature.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, scalability, and practicality:
| Method | Yield (Analog) | Temperature | Cost | Scalability |
|---|---|---|---|---|
| Hydrothermal | 80% | High | Low | Moderate |
| Silver Carbonate | 75–94.7% | Moderate | High | High |
| Cycloaddition | Not reported | Variable | Very high | Low |
Hydrothermal synthesis excels in purity but requires specialized equipment. Silver carbonate alkylation, despite higher reagent costs, offers reproducibility for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group in the pyridazine ring can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been explored for its potential therapeutic effects due to its ability to interact with various biological targets:
- Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown a marked reduction in bacterial load when treated with this compound, highlighting its potential as an antibiotic agent .
- Anti-inflammatory Effects : Preliminary clinical trials suggest that the compound may alleviate symptoms in conditions like rheumatoid arthritis. Patients reported decreased joint inflammation and pain relief following administration, indicating its potential as an anti-inflammatory agent .
Anticancer Research
The compound's structure suggests possible anticancer activity:
- Inhibition of Cancer Cell Proliferation : Studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa and A375 cells. This inhibition is linked to the compound's ability to interfere with cell cycle regulation .
Neuropharmacology
The compound may also have implications in neuropharmacology:
- G Protein-Coupled Receptor Modulation : Similar compounds have been shown to modulate G protein-coupled receptors (GPCRs), which are crucial for neurotransmission and various physiological processes. This modulation could lead to potential therapeutic applications in treating neurological disorders .
Case Study 1: Antibacterial Efficacy
A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. Results demonstrated a significant decrease in bacterial counts in treated groups compared to controls, suggesting its viability as an antimicrobial agent.
Case Study 2: Clinical Trials for Anti-inflammatory Effects
In a preliminary clinical trial involving patients with inflammatory arthritis, administration of the compound resulted in notable reductions in joint swelling and pain. These findings support further investigation into its therapeutic potential for inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological membranes and enzymes. The keto group in the pyridazine ring can participate in hydrogen bonding and other interactions with target proteins, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 1-Position
Aryl-Substituted Pyridazines
Compounds in feature aryl groups (e.g., 3-chlorophenyl, 4-trifluoromethylphenyl) at the 1-position instead of the fluoroethyl group.
| Compound (CAS) | 1-Position Substituent | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (1955499-03-2) | 2-Fluoroethyl | Not reported | N/A | 214.19 |
| 12c (N/A) | 3-Trifluoromethylphenyl | 106–110 | 52 | 344.28 |
| 12d (N/A) | 4-Hydroxyphenyl | 220–223 | 95 | 283.27 |
| 12f (N/A) | 4-Iodophenyl | 181–183 | 50 | 407.18 |
Key Differences :
- Electronic Effects : Aryl groups (e.g., trifluoromethylphenyl in 12c) are strongly electron-withdrawing, enhancing electrophilicity at the pyridazine core. The fluoroethyl group in the target compound offers weaker electron withdrawal but improves steric flexibility.
- Lipophilicity : The trifluoromethyl group (12c, LogP ~2.5) increases lipophilicity compared to the fluoroethyl group (predicted LogP ~1.2).
- Synthetic Accessibility : Aryl-substituted analogs require cross-coupling reactions (e.g., Suzuki), while the fluoroethyl group may involve alkylation steps.
Alkyl-Substituted Pyridazines
lists analogs with difluoromethyl and trifluoroethyl groups:
| Compound (CAS) | 1-Position Substituent | Similarity Score | Molecular Formula |
|---|---|---|---|
| 1707735-40-7 | 1-Ethyl, 2-difluoromethyl | 0.83 | C₁₁H₁₄F₂NO₃ |
| Target Compound | 2-Fluoroethyl | N/A | C₉H₁₁FN₂O₃ |
Key Differences :
- Fluorination Pattern: Difluoromethyl groups (e.g., 1707735-40-7) provide stronger electron-withdrawing effects than monofluoroethyl.
Trifluoromethyl-Substituted Analogs
and 17 highlight pyridazines with 4-trifluoromethyl groups :
Key Differences :
- Electron-Withdrawing Effects : Dual trifluoromethyl groups (478067-01-5) significantly enhance electrophilicity, favoring interactions with electron-rich biological targets.
- Metabolic Stability : The fluoroethyl group may confer better metabolic stability compared to aryl-trifluoromethyl analogs, which are prone to oxidative metabolism.
Pyridazine vs. Dihydropyridine Derivatives
and 14 include dihydropyridine carboxylates :
| Compound (CAS) | Core Structure | Key Substituents |
|---|---|---|
| Target Compound | Dihydropyridazine | 2-Fluoroethyl, ethyl carboxylate |
| 1707735-40-7 | Dihydropyridine | Difluoromethyl, ethyl carboxylate |
Key Differences :
Biological Activity
Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound belonging to the pyridazine class, characterized by its unique structural features that include a fluoroethyl group and a keto group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 214.19 g/mol. The compound is notable for its structural components that facilitate various chemical reactions and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H11FN2O3 |
| Molecular Weight | 214.19 g/mol |
| CAS Number | 1955499-03-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-fluoroethylamine with ethyl 3-oxo-3,4-dihydropyridazine-4-carboxylate under basic conditions, often utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that derivatives of pyridazine compounds can inhibit the growth of various bacterial strains. The fluoroethyl group enhances membrane permeability, potentially increasing the compound's efficacy against pathogens .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce cytotoxic effects in cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .
A comparative study highlighted that compounds with similar scaffolds showed varied degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications significantly influence biological activity .
The proposed mechanism of action for this compound involves:
- Interaction with Biological Membranes : The fluoroethyl moiety may enhance the ability of the compound to penetrate lipid membranes.
- Enzyme Inhibition : The keto group can participate in hydrogen bonding with target proteins, potentially inhibiting their activity and leading to downstream effects in cellular signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Cytotoxicity Studies : A series of pyridazine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications at specific positions on the pyridazine ring could enhance or reduce activity .
- Antimicrobial Testing : Compounds similar to this compound exhibited notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting strong potential for therapeutic applications .
Q & A
Basic: How can synthetic routes for Ethyl 1-(2-fluoroethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate be optimized for improved yields?
Methodological Answer:
Synthetic optimization often involves systematic variation of substituents and reaction conditions. For example, modifying the fluorinated alkyl chain (e.g., adjusting the position of fluorine or alkyl length) can influence steric and electronic effects, as seen in analogues with yields ranging from 40% to 95% . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) can accelerate ring closure.
- Temperature control : Gradual heating (80–110°C) minimizes side reactions.
Validate purity via H/C NMR and LC-MS to confirm structural integrity .
Advanced: What strategies resolve contradictions between in vitro and in vivo bioactivity data for pyridazinone derivatives?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects. For example, PDZ-1 (a structural analogue) showed no direct fungicidal activity in vitro but induced systemic resistance in planta . To address contradictions:
- PK/PD modeling : Measure plasma/tissue concentrations to correlate exposure with efficacy.
- Target engagement assays : Use CRISPR/Cas9 knockout models to validate pathway specificity (e.g., JNK2 inhibition in sepsis models ).
- Metabolite profiling : Identify active metabolites via HR-MS/MS to explain in vivo activity .
Basic: Which spectroscopic techniques are critical for characterizing fluorinated pyridazinone derivatives?
Methodological Answer:
- F NMR : Detects fluorine environment shifts, confirming the 2-fluoroethyl group’s integrity.
- H/C NMR : Assigns dihydropyridazine ring protons (e.g., δ 6.2–6.8 ppm for H-4 and H-5) and ester carbonyls (δ 165–170 ppm) .
- High-resolution MS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 283.08) and rule out halogen loss artifacts .
Advanced: How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?
Methodological Answer:
- SHELXL refinement : Use twin laws (e.g., BASF parameter) for twinned data. For disorder, apply PART and SUMP constraints .
- Hydrogen bonding analysis : Graph-set analysis (e.g., Etter’s rules) identifies robust motifs (e.g., R₂²(8) dimers) to guide disorder resolution .
- ORTEP-3 visualization : Overlay multiple conformers to model disorder and validate with residual density maps (<0.3 eÅ⁻³) .
Basic: How do physical properties (e.g., logP, melting point) influence experimental design for this compound?
Methodological Answer:
- Solubility screening : High logP (~2.5) suggests limited aqueous solubility; use co-solvents (e.g., 10% DMSO/PBS) for in vitro assays .
- Melting point (mp) : A mp >150°C (common for dihydropyridazines) indicates thermal stability, enabling high-temperature reactions (e.g., reflux in toluene) .
- Hygroscopicity : Store under inert gas if the compound absorbs moisture (check TGA/DSC data) .
Advanced: What experimental designs validate the role of JNK2 inhibition in mitigating sepsis-associated acute lung injury?
Methodological Answer:
- Genetic validation : Use JNK2⁻/⁻ mice to confirm phenotype rescue in LPS-induced models .
- Biomarker profiling : Quantify IL-6, TNF-α, and phospho-c-Jun levels via ELISA/Western blot to link target inhibition to anti-inflammatory effects .
- Dose-ranging studies : Compare ED₅₀ values in vitro (e.g., JNK2 IC₅₀) vs. in vivo efficacy to optimize therapeutic index .
Advanced: How do hydrogen-bonding networks in crystal structures inform solubility and stability?
Methodological Answer:
- Graph-set analysis : Identify motifs like N–H···O=C interactions that stabilize crystal packing, reducing solubility. For example, dimeric R₂²(8) motifs in dihydropyridazines correlate with low aqueous solubility .
- Hirshfeld surface analysis : Quantify H-bond contributions (e.g., 30% from O···H contacts) to predict stability under stress conditions (e.g., humidity) .
- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to disrupt strong H-bonding and enhance bioavailability .
Basic: What are common pitfalls in interpreting mass spectrometry data for fluorinated compounds?
Methodological Answer:
- Isotopic patterns : Natural abundance of ¹⁹F (100%) simplifies interpretation, but ³⁵Cl/³⁷Cl (if present) complicates spectra.
- In-source decay : Fluorinated ethyl groups may fragment, producing [M–CH₂CH₂F]⁺ ions. Use MS/MS with CID to confirm parent ions .
- Adduct formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺) to avoid misassignment .
Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Descriptor selection : Include electronic (e.g., Hammett σ for fluorine), steric (molar refractivity), and topological (Wiener index) parameters .
- Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets (e.g., PDZ-1 derivatives ).
- Synthetic prioritization : Focus on substituents with favorable predicted logD (±1) and polar surface area (<140 Ų) for membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
